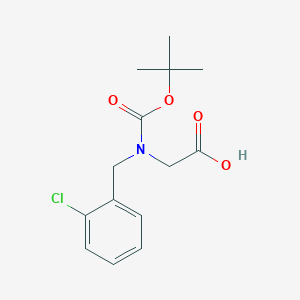

N-Boc-2-chlorobenzyl-glycine

Description

BenchChem offers high-quality N-Boc-2-chlorobenzyl-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-2-chlorobenzyl-glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGHXPHJYOPXDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: N-Substituted Glycine Peptoid Monomers for Research

Executive Summary: The Peptoid Advantage

N-substituted glycines (peptoids) represent a pivotal evolution in peptidomimetics.[1] Unlike peptides, where the side chain is attached to the

-

Proteolytic Stability: The absence of the amide proton and the N-alkylation renders the backbone unrecognizable to most proteases, significantly extending half-life in vivo.

-

Structural Diversity: The synthesis of peptoids allows for the incorporation of hundreds of commercially available primary amines, vastly exceeding the diversity of the 20 natural amino acids.

This guide details the technical execution of peptoid synthesis, focusing on the "Sub-monomer" method—the industry standard for generating N-substituted glycine monomers directly on the solid phase.[3][4]

Structural Chemistry & Monomer Strategy

The fundamental decision in peptoid research is the source of the monomer unit. Unlike peptide synthesis, which relies almost exclusively on pre-made Fmoc-amino acids, peptoid synthesis offers two distinct routes.

The Two Routes: Monomer vs. Sub-monomer

| Feature | Route A: Sub-monomer Method (Recommended) | Route B: Monomer Method (Traditional) |

| Mechanism | Two-step assembly on-resin (Acylation + Displacement).[2][5] | Single-step coupling of pre-made Fmoc-N-substituted glycine. |

| Monomer Source | In situ generation using primary amines. | Must be synthesized or purchased (expensive/limited). |

| Diversity | High: >500 commercially available primary amines. | Low: Limited commercial catalog; custom synthesis required. |

| Cost | Low (Reagents are cheap commodity chemicals). | High (Fmoc-monomers are costly). |

| Application | High-throughput library generation; Drug discovery. | Block co-polymers; Specific sequence insertions.[5] |

Decision Matrix

Use the following logic flow to determine the appropriate synthetic strategy for your project.

Figure 1: Strategic decision matrix for selecting between Sub-monomer and Fmoc-Monomer synthesis routes.

Protocol: Solid-Phase Sub-monomer Synthesis

The sub-monomer method (developed by Zuckermann et al.) is the robust standard for research. It builds the N-substituted glycine monomer directly on the resin in two steps: Acylation and Displacement .[2]

The Chemical Cycle

-

Acylation: A bromoacetyl group is attached to the secondary amine on the resin.[2][5]

-

Displacement: A primary amine displaces the bromide via an SN2 reaction, installing the side chain and regenerating the secondary amine for the next cycle.[5]

Figure 2: The iterative Sub-monomer synthesis cycle.

Detailed Experimental Workflow

Reagents Required:

-

Resin: Rink Amide MBHA (0.5–0.7 mmol/g loading).

-

Acylation Cocktail: 0.6 M Bromoacetic acid + 50% (v/v) N,N'-diisopropylcarbodiimide (DIC) in DMF.

-

Displacement Solution: 1.0–2.0 M Primary Amine in NMP (N-methyl-2-pyrrolidone).

-

Wash Solvents: DMF, DCM, Methanol.

Step-by-Step Protocol:

-

Resin Preparation:

-

Swell Rink Amide resin in DMF for 20 minutes.

-

Deprotect Fmoc group (20% Piperidine/DMF, 2 x 10 min).

-

Wash: DMF (3x), DCM (3x), DMF (3x).

-

-

Step 1: Acylation (The Backbone):

-

Add Acylation Cocktail (approx. 5–10 equivalents relative to resin loading).

-

Agitate at room temperature for 20 minutes .

-

Wash: DMF (3x).

-

Note: This step creates the reactive bromoacetyl intermediate.

-

-

Step 2: Displacement (The Side Chain):

-

Add Displacement Solution (Primary amine, 10–20 equivalents).

-

Agitate at room temperature for 30–60 minutes .

-

Wash: DMF (3x), DCM (3x), DMF (3x).

-

Note: This step defines the "monomer" identity.

-

-

Validation (The Chloranil Test):

-

Crucial: Standard Kaiser (Ninhydrin) tests do not work reliably on the secondary amines present in peptoids.

-

Protocol: Transfer a few resin beads to a small tube. Add 2 drops of 2% Acetaldehyde in DMF and 2 drops of 2% Chloranil in DMF.

-

Result:

-

Blue/Green Beads: Positive (Secondary amine present = Successful Displacement).

-

Colorless/Yellow: Negative (Acylation complete or failed displacement).

-

-

-

Cleavage:

-

Treat resin with 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O for 2 hours.

-

Filter and precipitate in cold diethyl ether.

-

Advanced Technical Insights

Handling "Difficult" Monomers (Anilines)

Aromatic amines (anilines) are weak nucleophiles and often react sluggishly in the displacement step, leading to deletion sequences.

-

Solution: Use Silver Salts to catalyze the reaction.[6]

-

Protocol Modification: Add 0.5 equivalents of Silver Perchlorate (AgClO₄) or Silver Triflate (AgOTf) to the displacement solution. The silver precipitates the bromide (AgBr), driving the equilibrium forward.

Cis/Trans Isomerism

Unlike peptides, which predominantly adopt a trans conformation across the amide bond, peptoids exist as a mixture of cis and trans rotamers due to the N-substitution.

-

Impact on QC: This often results in broad or split peaks on HPLC chromatograms.

-

Verification: To confirm purity, run the HPLC column at elevated temperature (60°C). The rapid interconversion of rotamers at high heat will often coalesce the split peaks into a single sharp peak, confirming the species is chemically pure.

References

-

Zuckermann, R. N., et al. (1992).[5][7] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[5] Link

-

Horn, T., et al. (2004). "Incorporation of Chemically Diverse Functionalities into Peptoids via the Submonomer Method." Biopolymers.[5] Link

-

Proulx, C., et al. (2015).[8] "Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers." Journal of Organic Chemistry. Link

-

Culf, A. S., & Ouellette, R. J. (2010).[5] "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules. Link

-

Tran, H., et al. (2011).[5] "Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets." Journal of Visualized Experiments (JoVE).[5][9] Link

Sources

- 1. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets (Journal Article) | OSTI.GOV [osti.gov]

- 3. Submonomer synthesis of sequence defined peptoids with diverse side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

A-Technical-Guide-to-the-Solubility-of-N-Boc-2-chlorobenzyl-glycine-in-Organic-Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. N-Boc-2-chlorobenzyl-glycine is a protected amino acid derivative of significant interest in the synthesis of peptidomimetics and other complex organic molecules. This guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. It covers the theoretical principles governing solubility, a detailed, field-proven experimental protocol for solubility determination using the shake-flask method, and robust analytical quantification via High-Performance Liquid Chromatography (HPLC). This document is designed to equip researchers with the necessary knowledge to confidently and accurately assess the solubility of N-Boc-2-chlorobenzyl-glycine, ensuring reproducible and reliable results for process development and optimization.

Introduction: The Critical Role of Solubility

N-Boc-2-chlorobenzyl-glycine is a non-standard amino acid derivative used as a building block in organic synthesis.[1] Its structure combines a polar glycine backbone, a lipophilic N-tert-butoxycarbonyl (Boc) protecting group, and a moderately hydrophobic 2-chlorobenzyl side chain. This unique combination of functional groups results in a nuanced solubility profile that is highly dependent on the chosen solvent system.

Understanding the solubility of this compound is paramount for several reasons:

-

Reaction Optimization: Ensuring that reactants are fully dissolved is key to achieving optimal reaction rates and yields.

-

Purification Processes: Solubility data is crucial for developing effective crystallization, precipitation, and chromatographic purification methods.

-

Formulation Development: For compounds intended for biological screening, solubility in relevant delivery solvents is a primary consideration.

This guide will provide both the theoretical underpinnings and a practical, step-by-step approach to systematically determine the solubility of N-Boc-2-chlorobenzyl-glycine.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of N-Boc-2-chlorobenzyl-glycine presents several key features that influence its solubility:

-

N-Boc Group: The tert-butoxycarbonyl group is bulky and non-polar, contributing to increased solubility in lipophilic, non-polar, and some polar aprotic solvents.

-

Glycine Backbone: The carboxylic acid and amide functionalities of the glycine core can participate in hydrogen bonding, which can enhance solubility in polar, protic solvents.[2]

-

2-Chlorobenzyl Side Chain: The phenyl ring is hydrophobic, while the chlorine atom adds a degree of polarity. This side chain contributes to solubility in aromatic and chlorinated solvents.

Based on these structural features, we can predict a general trend of moderate to good solubility in a range of common organic solvents, with lower solubility expected in highly polar, protic solvents like water and non-polar aliphatic hydrocarbons.

Experimental Determination of Solubility: A Practical Guide

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3][4] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Materials and Reagents

-

N-Boc-2-chlorobenzyl-glycine (solid, >98% purity)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Analytical balance

Experimental Workflow: The Shake-Flask Method

The following diagram outlines the workflow for the shake-flask solubility determination method.

Detailed Experimental Protocol

-

Preparation: To a series of glass vials, add an excess amount of N-Boc-2-chlorobenzyl-glycine (e.g., 20-30 mg). The presence of undissolved solid at the end of the experiment is crucial.[4]

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 48 hours).[5] It is advisable to run a time-course experiment (e.g., sampling at 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible 0.22 µm or 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Perform a precise serial dilution of the filtered supernatant with the same solvent to ensure the final concentration is within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.

Analytical Quantification by HPLC-UV

A reversed-phase HPLC method is generally suitable for the quantification of N-Boc protected amino acids.[][]

Example HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic, e.g., 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic Acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: ~220 nm (or the λmax of the 2-chlorobenzyl chromophore)

-

Column Temperature: 25 °C

Calibration: A calibration curve must be prepared by dissolving a known mass of N-Boc-2-chlorobenzyl-glycine in the mobile phase to create a series of standards of known concentrations. The peak area of the analyte is then plotted against concentration to generate a linear regression.

Data Interpretation and Presentation

The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The results should be reported in standard units such as mg/mL or mol/L.

Table 1: Example Solubility Data for N-Boc-2-chlorobenzyl-glycine at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 3.1 | >100 | >0.35 |

| Ethyl Acetate | 4.4 | 85.2 | 0.30 |

| Acetonitrile | 5.8 | 63.5 | 0.22 |

| Methanol | 5.1 | 45.1 | 0.16 |

| Isopropanol | 3.9 | 30.7 | 0.11 |

| Water | 10.2 | <0.1 | <0.0003 |

Note: The data in this table is illustrative and should be determined experimentally.

Conclusion

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of N-Boc-2-chlorobenzyl-glycine in organic solvents. By following the detailed shake-flask protocol and utilizing a robust HPLC-UV method for quantification, researchers can obtain accurate and reproducible solubility data. This information is invaluable for the efficient design and optimization of synthetic routes, purification strategies, and formulation development, ultimately accelerating the drug discovery and development process.

References

-

Babić, S., Horvat, A. J. M., Mutavdžić Pavlović, D., & Kaštelan-Macan, M. (2007). Determination of pKa values of amino acids by using capillary electrophoresis. Journal of chemical and engineering data, 52(4), 1436-1440. [Link]

-

Avdeef, A. (2012). Absorption and drug development: solubility, permeability, and charge state. John Wiley & Sons. [Link]

-

ChemBK. (2024). N-Boc-N-benzyl-glycine. [Link]

-

Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in analytical chemistry and instrumentation, 4, 117-212. [Link]

-

IUPAC. (2017). Solubility Data Series. [Link]

-

Chemistry LibreTexts. (2023). Factors Affecting Solubility. [Link]

-

PubChem. (n.d.). N-Boc-(2'-Chlorophenyl)glycine. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Agilent. (2010). Analysis of Amino Acids by HPLC. [Link]

Sources

Precision Synthesis of N-Substituted Glycines (Peptoids)

From Primary Amines to Sequence-Defined Oligomers

Executive Summary

This technical guide details the synthesis of N-substituted glycines, the fundamental units of peptoids.[1] Unlike peptides, where side chains are attached to the

This guide prioritizes the Sub-monomer Solid-Phase Synthesis method, the industry standard for generating sequence-defined peptoids directly from primary amines. We also cover solution-phase reductive amination for specific monomer isolation.

Part 1: Theoretical Framework & Mechanistic Principles

The Peptoid Architecture

The synthesis of N-substituted glycines represents a paradigm shift from traditional peptide chemistry. By moving the side chain to the nitrogen, the backbone becomes achiral and flexible, eliminating hydrogen bond donors.[2]

-

Peptide: Side chain on

(Chiral). Amide proton available for H-bonding. -

Peptoid: Side chain on

(Achiral).[2][4] No amide proton (tertiary amide).

The Sub-monomer Advantage

Traditional peptide synthesis couples pre-made N-protected amino acids. Peptoid synthesis, however, builds the monomer on the resin in two steps.[5] This "Sub-monomer" approach eliminates the need for N-protected monomers, allowing the direct use of hundreds of commercially available primary amines as side-chain sources.

The Two-Step Cycle:

-

Acylation: A haloacetic acid (typically Bromoacetic acid) is activated and coupled to the resin-bound amine.[5]

-

Displacement: A primary amine displaces the halide via an

mechanism, regenerating a secondary amine for the next cycle.[3]

Figure 1: The Iterative Sub-monomer Cycle.[2][6] The process alternates between creating an electrophile (bromoacetamide) and introducing diversity via nucleophilic displacement.[5]

Part 2: Solid-Phase Synthesis Protocol (The Gold Standard)

Reagents & Causality

-

Resin (Rink Amide): Generates a C-terminal amide upon cleavage. Preferred for stability and mimicking native peptide termini.[7]

-

Bromoacetic Acid (BrAA): Chosen over chloroacetic acid because bromide is a superior leaving group, accelerating the displacement step. Note: Chloroacetic acid is used only when the amine contains a heterocycle sensitive to alkylation (e.g., unmodified histidine).

-

DIC (N,N'-Diisopropylcarbodiimide): Activates the BrAA.[5] Unlike EDC, the urea byproduct of DIC is soluble in organic solvents (DMF), preventing instrument clogging.

-

Solvent (DMF): A polar aprotic solvent is strictly required to stabilize the transition state of the

displacement reaction.

Step-by-Step Protocol

Scale: 100 mg Rink Amide Resin (0.6 mmol/g loading).

| Step | Action | Reagents/Conditions | Mechanistic Purpose |

| 1. Swelling | Incubate resin | DMF (20 min) | Exposes reactive sites within the polystyrene matrix. |

| 2. Deprotection | Remove Fmoc | 20% Piperidine in DMF (2 x 10 min) | Exposes the initial amine handle. |

| 3. Acylation | Add Reagents | 1.2 M Bromoacetic acid in DMF (0.85 mL)+ Pure DIC (0.15 mL)Time: 20 min at 35°C (or 40 min RT) | Forms the active acyl bromide/anhydride in situ to acylate the resin amine. |

| 4. Wash | Rinse Resin | DMF (3 x 1 min) | Removes excess activated acid and urea byproducts. |

| 5. Displacement | Add Amine | 1.0 M Primary Amine in DMFTime: 30-60 min at 35°C | The primary amine attacks the |

| 6. Wash | Rinse Resin | DMF (3 x 1 min) | Removes excess amine and HBr salts. |

| 7. Monitoring | Validation | Chloranil Test (See Sec 4.1) | Verifies the presence of the secondary amine (Positive = Blue).[8][9] |

Critical Optimization:

For "difficult" amines (sterically hindered, e.g.,

Part 3: Solution-Phase Synthesis (Reductive Amination)

While solid-phase is superior for oligomers, solution-phase synthesis is useful for preparing specific N-substituted glycine monomers (e.g., for use as standards or when a specific amine is too expensive to use in excess on resin).

The Reductive Amination Workflow

This method avoids the risk of over-alkylation (formation of quaternary ammonium salts) inherent in direct alkylation of amines with haloacetates.

Protocol:

-

Imine Formation: React Glyoxylic acid (or ethyl glyoxylate) with the Primary Amine in Methanol/DCM.

-

Dehydration: Add drying agent (

) to drive equilibrium toward the imine. -

Reduction: Add Sodium Borohydride (

) or Sodium Cyanoborohydride ( -

Hydrolysis (if ester used): Saponify with LiOH to yield the free acid N-substituted glycine.

Figure 2: Reductive Amination Pathway. This route selectively produces the mono-N-alkylated product.

Part 4: Quality Control & Troubleshooting

The Chloranil Test (Crucial)

The standard Kaiser test (ninhydrin) detects primary amines. Peptoid synthesis generates secondary amines. Therefore, the Kaiser test is prone to false negatives. You must use the Chloranil test.[9]

-

Reagents: 2% Acetaldehyde in DMF + 2% Chloranil in DMF.[10]

-

Procedure: Add reagents to a few resin beads.[9][11] Wait 5 minutes.

-

Interpretation:

-

Blue/Green Beads: Positive (Secondary amine present). Desired result after Displacement.

-

Colorless/Yellow Beads: Negative (Amine acylated). Desired result after Acylation.

-

Common Failure Modes

| Issue | Symptom | Root Cause | Remediation |

| Truncated Sequence | Mass spec shows [M-Monomer] | Incomplete Acylation | Double couple the Bromoacetic acid step. Ensure DIC is fresh. |

| Diketopiperazine (DKP) | Loss of first 2 residues | Cyclization of di-peptoid | Avoid Fmoc-deprotection of the 2nd residue for long periods. Keep the 3rd coupling rapid. |

| N-Terminal Acetylation | Mass +42 Da | Reaction with solvent | Avoid using Acetic Anhydride capping unless explicitly intended. |

References

-

Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[12][13] Journal of the American Chemical Society. [Link][13]

-

Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.[3] Molecules. [Link][2][3][4][5][6][13][14][15][16][17][18]

-

Horn, T., Lee, B. C., Dill, K. A., & Zuckermann, R. N. (2004). Incorporation of Chemically Diverse Functionalities into Peptoids via Solid-Phase Submonomer Synthesis. Bioconjugate Chemistry. [Link]

-

Vojkovsky, T. (1995). Detection of secondary amines on solid phase.[9] Peptide Research. (The Chloranil Test Protocol).[9][10][11][18] [Link]

Sources

- 1. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequence-defined peptoids via iterative exponential growth - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01296A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Submonomer synthesis of peptoids containing trans -inducing N -imino- and N -alkylamino-glycines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00717C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chempep.com [chempep.com]

- 12. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]

- 13. Zuckermann, R.N., Kerr, J.M., Kent, S.B.H. and Moos, W.H. (1992) Efficient method for the preparation of peptoids [oligo (N-substituted) glycines] by submonomer solid-phase synthesis. Journal of American Chemical Society, 114(26), 10646-10647.doi10.1021/ja00052a076 - References - Scientific Research Publishing [scirp.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Guide to Solid-Phase Peptide Synthesis Using the Boc/Bzl Strategy with N-Boc-Glycine

Introduction: The Rationale for the Boc/Bzl Strategy in Modern Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, enables the stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymer support.[1] This methodology simplifies the purification process, as excess reagents and soluble by-products are easily removed by filtration and washing.[1] Within the landscape of SPPS, two primary strategies have dominated: the Fmoc/tBu and the Boc/Bzl approaches.[2] While the Fmoc/tBu method is prevalent due to its milder cleavage conditions, the classic Boc/Bzl strategy remains a powerful and often superior choice for synthesizing long or complex peptide sequences.[3][4]

This guide focuses on the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme, a method grounded in graduated acid lability.[2] The temporary Nα-amino protecting group, Boc, is labile to moderate acids like trifluoroacetic acid (TFA), while the semi-permanent side-chain protecting groups, typically benzyl-based ethers and esters, require a much stronger acid, such as anhydrous hydrofluoric acid (HF), for removal.[2][4] This differential stability is the cornerstone of the strategy's success.

We will detail a comprehensive protocol centered on the incorporation of N-Boc-Glycine. Glycine, as the simplest amino acid, lacks a chiral α-carbon and a reactive side chain, making it an ideal, non-racemizable building block in peptide synthesis.[5] The principles and steps outlined here are broadly applicable to the incorporation of other N-Boc-protected amino acids, including those with side chains protected by benzyl-type groups (e.g., 2-chlorobenzyl, benzyl), which are critical for preventing unwanted side reactions during synthesis.[6]

Principle of the Method: A Stepwise Approach to Peptide Assembly

The Boc/Bzl SPPS workflow is a cyclical process involving four key stages for each amino acid addition: deprotection, neutralization, coupling, and washing.[7] The entire process begins with the anchoring of the C-terminal amino acid to a solid support (resin) and concludes with the simultaneous cleavage of the completed peptide from the resin and the removal of all side-chain protecting groups.

The causality behind this cycle is precise chemical control. The Nα-Boc group "caps" the amino terminus to prevent self-polymerization, allowing only the carboxyl group to be activated for peptide bond formation.[8] After coupling, this cap is removed to present a new free amine for the next cycle. Side-chain protecting groups (e.g., benzyl groups) remain intact throughout these cycles, ensuring the integrity of the final peptide.[4]

Materials and Reagents

Successful synthesis is predicated on the quality of the materials. The following table summarizes the essential components.

| Component | Description & Purpose | Common Examples |

| Resin (Solid Support) | Insoluble polymer bead to which the C-terminal amino acid is anchored. Choice of resin determines the C-terminal functionality (acid or amide). | Merrifield Resin (for peptide acids), PAM Resin (increased acid stability), MBHA/BHA Resin (for peptide amides).[9] |

| Amino Acids | N-α-Boc protected amino acids. Side chains must be protected with acid-stable groups (e.g., Benzyl type). | N-Boc-Gly-OH, N-Boc-Ala-OH, N-Boc-Ser(Bzl)-OH, N-Boc-Asp(OBzl)-OH. |

| Coupling Reagents | Activate the C-terminal carboxyl group of the incoming amino acid to facilitate amide bond formation. | DCC (Dicyclohexylcarbodiimide), HBTU, TBTU, PyBOP.[2][3] |

| Boc Deprotection Reagent | Removes the temporary N-α-Boc group. | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[3][9] |

| Neutralization Base | Neutralizes the protonated N-terminus (TFA salt) after deprotection to yield a free amine ready for coupling. | 5-10% Diisopropylethylamine (DIEA) in DCM.[4][7] |

| Solvents | Used for resin swelling, washing, and as reaction media. Must be high purity and anhydrous. | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA). |

| Cleavage Reagent | Strong acid to cleave the peptide from the resin and remove side-chain protecting groups. | Anhydrous Hydrofluoric Acid (HF), Trifluoromethanesulfonic acid (TFMSA).[3][9] |

| Scavengers | Cation scavengers added during deprotection and cleavage to prevent side reactions with sensitive residues (Trp, Met, Cys). | Dithioethane (DTE), Thioanisole, Phenol.[4][9] |

Detailed Experimental Protocol

This protocol details the manual synthesis of a peptide sequence starting with Glycine attached to a Merrifield resin.

Phase 1: Resin Preparation and N-Boc-Glycine Anchoring

-

Rationale: The first amino acid must be covalently linked to the solid support. For Merrifield (chloromethyl) resins, the cesium salt method is preferred as it proceeds via an SN2 reaction that minimizes the risk of racemization.[9]

-

Resin Swelling: Place Merrifield resin (1.0 g, ~0.5-1.0 mmol/g substitution) in a reaction vessel. Swell the resin in DCM (10-15 mL/g) for 1 hour with gentle agitation.

-

Draining: Drain the solvent by filtration.

-

Attachment of Boc-Glycine: Add the pre-formed cesium salt of N-Boc-Glycine (2-4 equivalents relative to resin substitution) dissolved in DMF. Agitate the mixture at 50°C for 12-24 hours.

-

Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DMF/Water (1:1) (3x), DMF (3x), and DCM (3x).

-

Capping (Optional but Recommended): To block any unreacted chloromethyl sites, treat the resin with a solution of diisopropylethylamine and methanol in DCM. This prevents the formation of failure sequences. Wash again with DCM (3x).

-

Drying: Dry the resin under vacuum to obtain the Boc-Gly-Merrifield resin.

Phase 2: The Peptide Elongation Cycle

For each subsequent amino acid, perform the following four steps. This cycle is the core of the synthesis process.[1]

Sources

- 1. bachem.com [bachem.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 4. peptide.com [peptide.com]

- 5. youtube.com [youtube.com]

- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 7. peptide.com [peptide.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chempep.com [chempep.com]

A Comparative Guide to N-Boc Peptoid Synthesis: Submonomer vs. Building Block Methodologies

Introduction: The Significance of Peptoids in Modern Drug Discovery

Peptoids, or poly-N-substituted glycines, are a class of peptidomimetics that have garnered significant attention in drug discovery and materials science.[1][2] Their structural similarity to peptides, combined with their inherent resistance to proteolytic degradation, enhanced cell permeability, and reduced immunogenicity, makes them highly attractive candidates for therapeutic development.[1][2] The ability to precisely control the sequence of N-substituted side chains allows for the creation of diverse chemical libraries and the rational design of molecules with specific functions.[3][4]

The synthesis of these versatile molecules is primarily accomplished through solid-phase techniques, with two dominant strategies: the submonomer method and the building block method . This application note provides a detailed comparative analysis of these two approaches for the synthesis of N-Boc protected peptoids, offering researchers and drug development professionals the insights needed to select the optimal strategy for their specific research goals. We will delve into the mechanistic underpinnings of each method, provide detailed, field-proven protocols, and offer a clear, comparative summary to guide your experimental design.

Core Principles: A Fork in the Synthetic Road

The choice between the submonomer and building block method hinges on a trade-off between the commercial availability of starting materials and the efficiency of the monomer incorporation cycle.

The Submonomer Method: A Two-Step Iterative Approach

The submonomer method, developed by Zuckermann and colleagues, is the most common and versatile approach to peptoid synthesis.[1] It involves a two-step iterative cycle for each monomer addition: an acylation step followed by a nucleophilic displacement step.[4][5]

-

Acylation: The synthesis begins with a resin-bound amine, which is acylated with a haloacetic acid, typically bromoacetic acid, activated by a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC).[1][5]

-

Displacement: The resulting haloacetamide intermediate then undergoes nucleophilic substitution by a primary amine (the "submonomer"), which introduces the desired side chain.[4][5]

This two-step cycle is repeated until the desired peptoid sequence is assembled. The use of a wide variety of commercially available primary amines is a key advantage of this method, allowing for the facile incorporation of a vast chemical diversity into the peptoid sequence.[1]

The Building Block Method: A Single-Step Coupling

The building block approach streamlines the monomer incorporation into a single coupling step, analogous to standard solid-phase peptide synthesis (SPPS).[6][7] In this method, pre-synthesized N-substituted glycine monomers, protected with a suitable group such as Fmoc or Boc, are coupled to the resin-bound amine.[6][7]

This strategy is particularly amenable to automation and can be significantly accelerated using microwave-assisted synthesis.[6][7] However, the primary challenge lies in the synthesis of the diverse N-substituted glycine building blocks, which can be a multi-step and labor-intensive process.[6][7]

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the core synthetic cycles for both the submonomer and building block methods.

Caption: Submonomer Method Workflow.

Caption: Building Block Method Workflow.

Comparative Analysis: Submonomer vs. Building Block

The selection of a synthesis strategy should be based on a careful consideration of the project's specific needs. The following table provides a direct comparison of the two methods.

| Feature | Submonomer Method | Building Block Method |

| Monomer Incorporation | Two steps per monomer (acylation and displacement)[4][5] | One step per monomer (coupling)[6][7] |

| Starting Materials | Readily available primary amines and bromoacetic acid[1] | Requires synthesis of N-protected, N-substituted glycine monomers[6][7] |

| Chemical Diversity | High, due to the vast number of commercially available primary amines[1] | Limited by the availability or synthetic accessibility of building blocks[6][7] |

| Automation | Readily automated on standard peptide synthesizers[1][3] | Highly compatible with automated SPPS, especially with microwave assistance[6][7] |

| Synthesis Speed | Generally slower due to the two-step cycle per monomer. | Faster monomer incorporation cycle.[6][7] |

| Side Reactions | Potential for incomplete displacement or side reactions with certain amines. | Generally cleaner coupling reactions, similar to standard peptide synthesis. |

| Compatibility | Fully compatible with Fmoc-based solid-phase peptide synthesis.[3] | Fully compatible with standard Boc and Fmoc SPPS protocols.[6] |

| Ideal For | Rapid exploration of diverse side chains, library synthesis. | Synthesis of well-defined sequences with known building blocks, peptide-peptoid hybrids.[8] |

Detailed Protocols

The following protocols provide a starting point for performing both submonomer and building block synthesis of N-Boc peptoids. Optimization may be required based on the specific sequence and scale.

Protocol 1: N-Boc Peptoid Synthesis via the Submonomer Method

This protocol is adapted for manual synthesis on a 0.1 mmol scale using a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin (0.5-1.0 mmol/g loading)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Bromoacetic acid

-

Primary amine (R-NH2)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a fritted syringe.

-

Drain the DMF and add a 20% piperidine in DMF solution. Agitate for 20 minutes to remove the Fmoc protecting group.

-

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Acylation Step:

-

Prepare a solution of bromoacetic acid (0.6 M in DMF) and DIC (0.6 M in DMF).

-

Add the bromoacetic acid solution to the resin, followed by the DIC solution.

-

Agitate the reaction mixture for 30 minutes at room temperature.

-

Drain the solution and wash the resin with DMF (5x).

-

-

Displacement Step:

-

Prepare a 1 M solution of the desired primary amine in DMF.

-

Add the amine solution to the resin and agitate for 60-120 minutes at room temperature. The reaction time may need to be optimized for sterically hindered or less nucleophilic amines.[1]

-

Drain the solution and wash the resin with DMF (5x).

-

-

Iteration for Subsequent Monomers:

-

Repeat steps 2 and 3 for each subsequent monomer to be added to the peptoid chain.

-

-

N-Terminal Boc Protection (Optional):

-

After the final displacement step, the N-terminus will be a secondary amine. If N-terminal Boc protection is desired, react the resin-bound peptoid with Di-tert-butyl dicarbonate (Boc)₂O and a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the solution to collect the cleaved peptoid and wash the resin with additional TFA.

-

Precipitate the crude peptoid by adding cold diethyl ether.

-

Centrifuge to pellet the peptoid, decant the ether, and dry the crude product.

-

-

Purification:

-

Purify the crude peptoid by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: N-Boc Peptoid Synthesis via the Building Block Method

This protocol assumes the availability of the required N-Boc-N-substituted glycine monomers and is suitable for automated or manual synthesis.

Materials:

-

Rink Amide MBHA resin (0.5-1.0 mmol/g loading)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N-Boc-N-substituted glycine building blocks

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling and Initial Deprotection:

-

Swell the Rink Amide resin in DMF.

-

If the resin is Fmoc-protected, deprotect with 20% piperidine in DMF. If it is Boc-protected, deprotect with 50% TFA in DCM.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Coupling Step:

-

Pre-activate the N-Boc-N-substituted glycine building block (3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF for 5-10 minutes.

-

Add the activated building block solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test).

-

Drain the solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Boc Deprotection:

-

Iteration for Subsequent Monomers:

-

Repeat steps 2 and 3 for each subsequent building block to be coupled.

-

-

Cleavage and Deprotection:

-

Follow the same procedure as in Protocol 1, step 6.

-

-

Purification:

-

Purify the crude peptoid by RP-HPLC.

-

Expert Insights and Troubleshooting

-

Submonomer Method Considerations:

-

Amine Quality: Ensure that primary amines are of high purity and, if supplied as salts, are properly converted to the free base before use.[11]

-

Steric Hindrance: For bulky or poorly reactive amines, increasing the reaction time, temperature, or using a more concentrated amine solution can improve displacement efficiency.[12]

-

Monitoring Reactions: While not as straightforward as with peptide synthesis, monitoring the disappearance of the bromoacetamide intermediate by mass spectrometry of a cleaved aliquot can be useful for troubleshooting.

-

-

Building Block Method Considerations:

-

Building Block Synthesis: The synthesis of N-Boc-N-substituted glycines can be challenging. Careful purification of these monomers is crucial for successful peptoid synthesis.

-

Racemization: While less of a concern than with alpha-substituted amino acids, it is important to use coupling conditions that minimize the risk of racemization if chiral building blocks are used.

-

Conclusion: Selecting the Right Tool for the Job

Both the submonomer and building block methods are powerful tools for the synthesis of N-Boc peptoids. The submonomer method offers unparalleled flexibility for exploring a vast chemical space due to its use of readily available primary amines.[3] In contrast, the building block method provides a more streamlined and often faster approach for synthesizing well-defined sequences, provided the necessary monomers are in hand.[6][7]

The choice between these two methodologies will ultimately depend on the specific goals of the research project, the available resources, and the desired chemical diversity of the final peptoid library. By understanding the fundamental principles and practical considerations outlined in this application note, researchers can confidently select and implement the most appropriate synthetic strategy to advance their drug discovery and materials science endeavors.

References

-

National Center for Biotechnology Information. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains. PubMed. Retrieved from [Link]

-

JoVE. (2022, June 20). Solid-Phase Submonomer Synthesis Of Peptoid Polymers & Self-Assembly l Protocol Preview [Video]. YouTube. Retrieved from [Link]

-

ScienceDirect. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Peptoid Building Blocks: Synthesis of Functionalized Aromatic Helix-Inducing Submonomers. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Illustration of the submonomer and building block approaches used for the synthesis of cyclic peptide-peptoid hybrids. Retrieved from [Link]

-

ACS Publications. (n.d.). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Field Guide to Optimizing Peptoid Synthesis. PubMed Central. Retrieved from [Link]

-

Frontiers. (2020, May 18). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, May 19). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. PubMed Central. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Submonomer synthesis of sequence defined peptoids with diverse side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]

- 7. A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Optimization of HATU Coupling with N-Boc-2-chlorobenzyl-glycine

Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation

The synthesis of complex peptides and pharmaceutical intermediates frequently involves the coupling of sterically hindered amino acids, a process often plagued by low yields, slow reaction kinetics, and an increased risk of epimerization.[1][2] N-Boc-2-chlorobenzyl-glycine presents a notable challenge in this regard due to the steric bulk imparted by the 2-chlorobenzyl group. Overcoming this steric hindrance necessitates a robust and highly efficient coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has distinguished itself as a superior choice for such demanding couplings.[2][3][4] Its exceptional reactivity, stemming from the formation of a highly active OAt-ester, facilitates efficient amide bond formation where other reagents may falter.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to optimize HATU-mediated coupling reactions involving N-Boc-2-chlorobenzyl-glycine. We will delve into the mechanistic underpinnings of HATU activation, explore critical reaction parameters, and present detailed protocols for achieving high-yield, high-purity amide products.

The HATU Coupling Mechanism: A Stepwise Look at Amide Bond Formation

The efficacy of HATU lies in its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester.[5][6] This process is facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[6]

The generally accepted mechanism proceeds as follows:

-

Deprotonation: The base deprotonates the carboxylic acid, forming a carboxylate anion.[7]

-

Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt.[6][7][8]

-

Active Ester Formation: The resulting HOAt anion then attacks the isouronium salt, generating the key OAt-active ester and releasing tetramethylurea as a byproduct.[6][7]

-

Nucleophilic Attack: The amine nucleophile then attacks the activated ester, forming the desired amide bond.[5] The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, accelerating the coupling reaction.

Caption: Generalized workflow for HATU-mediated amide bond formation.

Key Optimization Parameters

Systematic optimization of the following parameters is crucial for maximizing the yield and purity of the coupled product.

| Parameter | Recommendation for N-Boc-2-chlorobenzyl-glycine | Rationale |

| Solvent | Aprotic polar solvents such as DMF or NMP are generally preferred.[3][6][9] | These solvents effectively dissolve the reactants and intermediates. NMP can be particularly beneficial for overcoming aggregation in challenging sequences.[9] |

| Base | A non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended.[6][10] | These bases are strong enough to deprotonate the carboxylic acid without competing as nucleophiles. For sterically hindered couplings, 2-4 equivalents of base are often employed.[11] |

| Stoichiometry | A slight excess of HATU (1.1-1.5 equivalents) relative to the carboxylic acid is typically sufficient. | While effective, excess HATU should be avoided as it can lead to side reactions, including the guanidinylation of the amine.[2][12] |

| Temperature | The reaction is typically initiated at 0°C and then allowed to warm to room temperature. | Starting at a lower temperature can help control the initial exothermic reaction and minimize potential side reactions. Gentle heating can be applied if the reaction is sluggish, but this should be monitored carefully to prevent racemization.[9] |

| Reaction Time | Due to steric hindrance, extended reaction times (e.g., overnight) may be necessary.[9] | The progress of the reaction should be monitored by TLC or LC-MS to determine the optimal reaction time. |

| Order of Addition | Pre-activation of the carboxylic acid with HATU and the base for a few minutes before adding the amine is highly recommended.[2][5][6] | This minimizes the opportunity for the amine to react directly with HATU, a potential side reaction.[2][13] |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-chlorobenzyl-glycine

This protocol outlines a general procedure for the synthesis of the starting material, which can be adapted from standard methods for N-Boc protection of amino acids.[14][15][16][17]

Materials:

-

2-Chlorobenzyl-glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-chlorobenzyl-glycine in an aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Add a solution of (Boc)₂O in dioxane or THF to the reaction mixture.

-

Stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Wash the aqueous layer with a nonpolar solvent like hexanes to remove unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold HCl solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain N-Boc-2-chlorobenzyl-glycine, which can be further purified by crystallization or chromatography if necessary.

Protocol 2: Optimization of HATU Coupling with N-Boc-2-chlorobenzyl-glycine

This protocol provides a step-by-step guide for the coupling reaction.

Materials:

-

N-Boc-2-chlorobenzyl-glycine

-

Amine substrate

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-Boc-2-chlorobenzyl-glycine (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add DIPEA (2.0 eq) dropwise to the stirred solution.

-

Allow the mixture to pre-activate for 1-5 minutes at 0°C.

-

Add the amine substrate (1.0-1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Mitigation of Side Reactions

A common side reaction in HATU couplings is the guanidinylation of the amine, where the amine attacks HATU directly.[2][20] This is more likely to occur if the amine is highly nucleophilic or if the carboxylic acid is sterically hindered and reacts slowly.[13][20]

Caption: Troubleshooting common issues in HATU coupling reactions.

Reaction Monitoring

The progress of the coupling reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]

-

TLC: A simple and rapid method to qualitatively assess the consumption of starting materials and the formation of the product.[19] A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation of the starting materials and the product.

-

LC-MS: Provides more detailed information, including the relative amounts of reactants and products, and can help identify any side products formed during the reaction. For reaction monitoring, sample preparation can be as simple as diluting an aliquot of the reaction mixture.

Conclusion

The successful coupling of sterically hindered amino acids like N-Boc-2-chlorobenzyl-glycine is a critical step in the synthesis of many valuable molecules. HATU stands out as a powerful tool for this purpose, offering high efficiency and reduced epimerization.[3][10] By carefully optimizing key reaction parameters such as solvent, base, stoichiometry, and temperature, and by employing a pre-activation strategy, researchers can overcome the challenges posed by steric hindrance and achieve high yields of the desired amide product. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of HATU-mediated couplings in your synthetic endeavors.

References

- HATU: The Advanced Peptide Coupling Reagent for Efficient Amide Bond Formation. (n.d.). Google Cloud.

- HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook.

- HATU - Efficient Peptide Coupling Reagent. (n.d.). APExBIO.

- Coupling Reagents. (n.d.). Aapptec Peptides.

- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube.

- HATU: The Core Reagent for Peptide & Drug Synthesis. (2025, April 24). Suzhou Highfine Biotech.

- Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.

- Hatu reaction. (2025, June 13). Reddit.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.

- HATU. (n.d.). Wikipedia.

- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (n.d.). PMC - NIH.

- How to get a better yield from the HATU reaction experiment? (2022, April 21). ResearchGate.

- Synthetic Reaction Monitoring Using UPLC-MS. (n.d.). Waters Corporation.

- Preparation method of Boc-glycine. (n.d.). Google Patents.

- Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). Benchchem.

- Synthesis of Boc-Gly. (n.d.). PrepChem.com.

- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Publishing.

- Experimental Procedures. (n.d.). The Royal Society of Chemistry.

- Can LC-MS and TLC results when monitoring a reaction live depend on work-up? (2023, June 5). Reddit.

- How can BOC-glycine be synthesized effectively? (2024, March 15). Guidechem.

- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022, June 15). PubMed.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

- Monitoring Reactions by TLC. (n.d.). Wsu.

- Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester. (n.d.). Benchchem.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS. (2019, October 8). Wiley Analytical Science.

- Preparation method of Boc-glycine. (n.d.). Patsnap Eureka.

- Practical N-to-C peptide synthesis with minimal protecting groups. (n.d.). PMC - NIH.

- Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. (n.d.). Benchchem.

Sources

- 1. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 5. apexbt.com [apexbt.com]

- 6. HATU - Wikipedia [en.wikipedia.org]

- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. reddit.com [reddit.com]

- 14. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 15. Page loading... [wap.guidechem.com]

- 16. Boc-Protected Amino Groups [organic-chemistry.org]

- 17. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 20. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Solid-Phase Synthesis of N-Boc-2-chlorobenzyl-glycine

Welcome to the technical support center for advanced solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we understand that synthesizing sterically hindered amino acid derivatives like N-Boc-2-chlorobenzyl-glycine presents unique challenges that can lead to frustratingly low yields. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions, grounded in established chemical principles, to help you improve the efficiency and success of your synthesis.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues you may encounter. We will diagnose the potential root causes and provide actionable protocols to resolve them.

Q1: My final peptide yield is significantly lower than expected. Where do I even begin to troubleshoot?

A low final yield is a common but multifaceted problem. It can stem from inefficiencies at any stage: on-resin chain assembly, premature chain termination, or losses during the final cleavage and work-up. A systematic diagnostic approach is crucial to pinpoint the failure point. The first and most critical step is to determine whether the peptide was successfully synthesized on the resin in the first place.

The Diagnostic Workflow: Synthesis vs. Cleavage

The most effective initial step is a small-scale test cleavage . By cleaving the peptide from a minute amount of resin (10-20 mg) and analyzing the supernatant by mass spectrometry, you can quickly determine if the issue lies with the on-resin synthesis or the final cleavage and purification steps.[1]

Caption: A logical workflow for diagnosing the cause of low peptide yield.

Q2: My test cleavage shows very little of my target peptide. The coupling reaction seems to be the problem, even with standard activators. How can I drive this difficult coupling to completion?

This is the most common failure point for N-Boc-2-chlorobenzyl-glycine. The N-substituted 2-chlorobenzyl group presents significant steric hindrance, which slows down the acylation of the secondary amine and can lead to incomplete coupling.[2] Standard coupling reagents like DIC/HOBt are often insufficient.

Causality: Sterically hindered amines are poor nucleophiles. To achieve high coupling efficiency, you must use a highly reactive acylating agent to overcome the high activation energy of the reaction.[2] Modern uronium/aminium-based coupling reagents are designed for precisely this purpose.

Solutions:

-

Employ High-Efficiency Coupling Reagents: Switch to reagents known to be effective for hindered couplings. HATU and HCTU are excellent choices.[3][4] PyAOP is another powerful option. These reagents rapidly form highly reactive activated esters that can acylate even sluggish secondary amines.[3]

-

Optimize Reaction Conditions:

-

Double Coupling: Perform the coupling step twice. After the first coupling reaction, wash the resin and add a fresh solution of activated amino acid.[3]

-

Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to ensure the reaction goes to completion.[3][4]

-

In Situ Neutralization: Combine the neutralization and coupling steps. This minimizes the time the deprotected amine is in its free base form, which can reduce aggregation and improve coupling yields in difficult sequences.[5]

-

Optimized Coupling Reagent Comparison

| Reagent | Activating Agent | Key Advantages | Considerations |

| HBTU/HCTU | HOBt/6-Cl-HOBt | Robust, common, cost-effective. | Can be slightly less potent than HATU for extreme cases. |

| HATU | HOAt | Generally considered more reactive due to the aza-group of HOAt, which accelerates the reaction.[4] | Higher cost. |

| PyAOP | HOAt | Excellent for hindered couplings, minimal racemization. | Phosphorus-based, may require different work-up. |

Experimental Protocol: Optimized Double Coupling

-

Following Boc-deprotection and neutralization, swell the resin in high-quality, amine-free DMF.[4]

-

In a separate vessel, pre-activate the incoming N-Boc-amino acid (3 eq.) with HATU (2.95 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

-

Filter and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Repeat steps 2-4 for the second coupling.

-

Perform a Kaiser test to confirm the absence of primary amines (if the next residue is a standard amino acid). Note: This test will not work for the N-substituted glycine itself.

Q3: My mass spec analysis shows deletion sequences, specifically the one preceding the N-Boc-2-chlorobenzyl-glycine. What is causing this and how can I fix it?

This is a direct result of incomplete coupling at the previous cycle. If even a small percentage of the N-terminal amines fail to react, they will remain available to couple with the subsequent amino acid, leading to a peptide that is missing one residue (a deletion sequence).

Causality: The unreacted free amine from the failed coupling acts as a starting point for the rest of the synthesis, creating a truncated and difficult-to-separate impurity.

Solution: Implement a Capping Step

The most effective way to prevent deletion sequences is to permanently block any unreacted amines after the coupling step. This is achieved through "capping," typically with acetic anhydride.[3] Capped sequences are N-terminally acetylated and will not react further. Because they are shorter than the target peptide, they are usually much easier to remove during final purification.

Experimental Protocol: Acetic Anhydride Capping

-

After the coupling reaction is complete, wash the resin with DMF.

-

Prepare the capping solution: Acetic Anhydride / DIEA / DMF (e.g., in a 5:6:89 v/v/v ratio).

-

Add the capping solution to the resin and agitate for 30 minutes at room temperature.

-

Filter and wash the resin extensively with DMF and DCM to remove all capping reagents before proceeding to the next deprotection step.

Caption: One cycle of Boc-based Solid-Phase Peptide Synthesis with an optional capping step.

Q4: The final cleavage from my Wang resin is giving me a low yield of crude peptide. How can I improve the cleavage efficiency?

Wang resin requires strongly acidic conditions for cleavage, typically using a high concentration of trifluoroacetic acid (TFA).[6] Inefficient cleavage can result from an inadequate cleavage cocktail, insufficient reaction time, or premature precipitation of the peptide.

Causality: During TFA-mediated cleavage, highly reactive carbocations are generated from the Boc group and other acid-labile side-chain protecting groups.[7] These cations can re-attach to nucleophilic residues in your peptide (like Trp or Met), causing unwanted side products and reducing the yield of the desired peptide. Scavengers are nucleophilic molecules added to the cleavage cocktail to "scavenge" or trap these reactive cations before they can cause damage.[7][8]

Solution: Use an Optimized Cleavage Cocktail and Protocol

For a peptide containing a 2-chlorobenzyl group and potentially other sensitive residues, a robust cleavage cocktail with appropriate scavengers is essential.

Recommended Cleavage Cocktails

| Reagent Cocktail | Composition (v/v) | Purpose of Scavengers |

| Standard (TFA/TIS/H₂O) | 95 : 2.5 : 2.5 | TIS (Triisopropylsilane): A highly effective carbocation scavenger. Water: Helps with solubility and scavenges some species.[8][9] |

| Reagent K | TFA / Water / Phenol / Thioanisole / EDT | Phenol & Thioanisole: Scavengers for benzyl and other aromatic cations. EDT (Ethanedithiol): Protects tryptophan and helps cleave some protecting groups. Recommended for complex peptides.[8] |

Experimental Protocol: Final Cleavage and Precipitation

-

Wash the dried peptide-resin with DCM and allow it to dry thoroughly under vacuum.

-

Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) and cool it in an ice bath.

-

Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.[1]

-

Filter the resin through a fritted syringe and collect the filtrate. Wash the resin twice more with a small volume of fresh TFA.

-

Combine the filtrates. In a separate, larger tube, cool a volume of diethyl ether (at least 10 times the volume of the TFA filtrate) in an ice bath.

-

Slowly add the TFA filtrate dropwise to the cold, stirring ether. A white precipitate (your crude peptide) should form.

-

Allow the mixture to stand at -20°C for at least 1 hour to maximize precipitation.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Frequently Asked Questions (FAQs)

Q: What is the best resin choice for synthesizing a peptide C-terminally ending with N-Boc-2-chlorobenzyl-glycine?

A: Both Wang resin and 2-Chlorotrityl chloride resin are suitable choices.

-

Wang Resin: Requires strong acid (e.g., >90% TFA) for cleavage. It is robust and widely used.[6]

-

2-Chlorotrityl Chloride Resin: This is a more acid-labile resin, allowing for cleavage under much milder acidic conditions (e.g., 1-2% TFA in DCM). This is highly advantageous if you want to generate a protected peptide fragment for further solution-phase chemistry.

Q: Are there alternatives to TFA for Boc deprotection if my peptide has other acid-sensitive groups?

A: While TFA is standard, milder acidic conditions can sometimes be used, though they may require longer reaction times or heating.[10][11] For example, using HCl in dioxane is a common alternative.[10] However, for routine SPPS, optimizing the TFA concentration and reaction time is usually the most practical approach.

Q: Can peptide aggregation be an issue with this N-substituted glycine derivative?

A: While the N-substitution prevents the formation of inter-chain hydrogen bonds at that specific residue, long or hydrophobic sequences are always prone to aggregation.[12] Using high-swelling resins (like PEG-based resins) or chaotropic salts (like LiCl) in the coupling mixture can help disrupt secondary structures and improve reaction efficiency.[3]

References

-

PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings. Retrieved from [Link]

-

Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Boc-Gly. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

-

Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

MDPI. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

-

AAPPTec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

-

ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

-

Organic Syntheses. (2015). Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc. Retrieved from [Link]

-

CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

-

ResearchGate. (2008). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. Retrieved from [Link]

- Google Patents. (2017). METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.

-

IRIS. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Retrieved from [Link]

-

PubMed. (2008). A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pnas.org [pnas.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. peptide.com [peptide.com]

- 6. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 11. reddit.com [reddit.com]

- 12. books.rsc.org [books.rsc.org]

Technical Support Center: Preventing Diketopiperazine with N-Backbone Protection

[1][2]

Topic: Mitigation of DKP formation using N-Boc-N-(2-chlorobenzyl)-glycine in Boc-SPPS. Applicable Chemistry: Boc/Bzl Solid-Phase Peptide Synthesis. Target Audience: Peptide Chemists, Process Chemists, and Drug Discovery Researchers.[1][]

Technical Deep Dive: The DKP Problem and the N-Benzyl Solution

Why does DKP form?

Diketopiperazine (DKP) formation is a deleterious side reaction where the free N-terminal amine of a resin-bound dipeptide attacks the C-terminal ester linkage.[1][] This intramolecular aminolysis cleaves the dipeptide from the resin, forming a cyclic byproduct (2,5-diketopiperazine) and terminating peptide chain growth.[]

Risk Factors:

-

Sequence: High risk when Glycine , Proline , or D-amino acids are at the C-terminus or penultimate position.[1][]

-

Conformation: The reaction requires a cis amide bond geometry (or a facile rotation to it) to allow the N-terminus to reach the ester carbonyl.[1]

-

Mechanism: In Boc chemistry, this typically occurs during the neutralization step (after TFA deprotection) before the third amino acid is coupled.[]

How N-Boc-N-(2-chlorobenzyl)-glycine Works

This reagent introduces a 2-chlorobenzyl (2-Cl-Bzl) protecting group onto the backbone nitrogen of the Glycine residue.[1][]

-

Steric Hindrance: The bulky 2-chlorobenzyl group creates significant steric bulk around the amide bond.[1] This prevents the dipeptide from adopting the specific conformation required for the nucleophilic attack on the resin ester.

-

Reduced Nucleophilicity: The electron-withdrawing nature of the chlorine atom (via the benzyl ring) slightly reduces the nucleophilicity of the secondary amine compared to a standard benzyl group, further slowing the intramolecular cyclization rate.

-

Disruption of Aggregation: As a secondary benefit, the N-substituent disrupts hydrogen bonding (beta-sheet formation), improving solvation and coupling efficiency for difficult sequences.[1][]

Mechanism Visualization

The following diagram illustrates the competing pathways: the destructive DKP formation versus the successful chain elongation facilitated by the 2-chlorobenzyl protection.